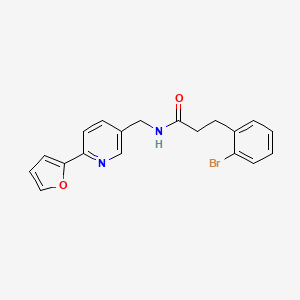![molecular formula C10H7F3N2O2 B2924590 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol CAS No. 1550662-56-0](/img/structure/B2924590.png)
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol, commonly known as MTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenolic compounds and has been found to exhibit a range of biochemical and physiological effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTP.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Researchers have developed heteroleptic iridium(III) complexes using derivatives of 1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, showing significant potential in the field of organic light-emitting diodes (OLEDs). These complexes, including modifications with trifluoromethylphenyl groups, exhibit high photoluminescence quantum efficiency yields and superior OLED performance with low efficiency roll-off, which is crucial for maintaining high efficiency at high luminance levels (Yi Jin et al., 2014).
Antibacterial Properties
Certain derivatives of 1,2,5-oxadiazol-3-yl)phenol have been synthesized and shown to possess notable antibacterial activities. Schiff base compounds prepared from these derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as novel antimicrobial agents (A. Kakanejadifard et al., 2013).
Fluoride Chemosensors
Researchers have reported the synthesis of novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, demonstrating their utility as selective and colorimetric fluoride chemosensors. These compounds show distinct color changes upon fluoride ion addition, indicating their potential in environmental and health-related fluoride detection (Jiantao Ma et al., 2013).
Antioxidant Activity
Newly synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been evaluated for their antioxidant properties using DPPH and ferric reducing antioxidant power (FRAP) assays. Some compounds demonstrated significant free-radical scavenging ability, suggesting their application as antioxidants in various fields (R. M. Shakir et al., 2014).
Photoluminescence and Electroluminescence
The use of 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands in the synthesis of iridium(iii) complexes has been explored, with findings indicating that these complexes emit green and orange lights. Such materials are promising for applications in OLEDs, exhibiting high electron mobility and efficiency with mild efficiency roll-off (Yi-Ming Jing et al., 2017).
Propiedades
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6(7(5)16)8-14-9(15-17-8)10(11,12)13/h2-4,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYNMBLVSOYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)
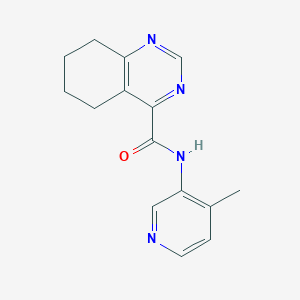

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
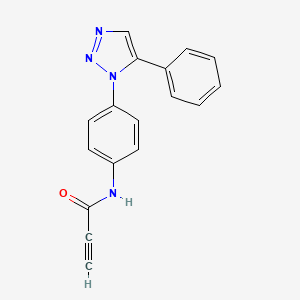
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
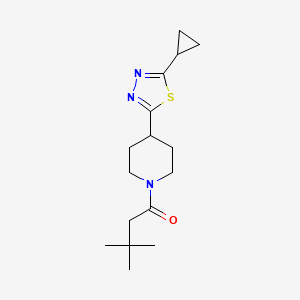

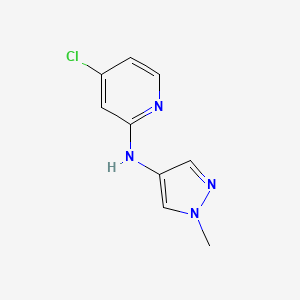
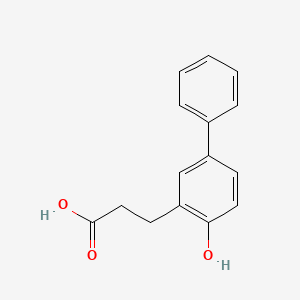
![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)
